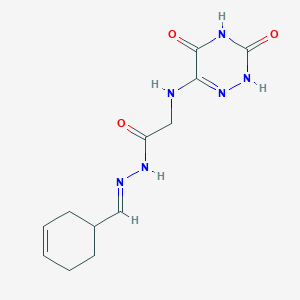

(E)-N'-(cyclohex-3-en-1-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

Description

(E)-N'-(cyclohex-3-en-1-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is a hydrazide derivative featuring a cyclohex-3-enyl substituent, a 3,5-dioxo-1,2,4-triazinylamino moiety, and an acetohydrazide backbone. Its synthesis likely involves condensation of a cyclohex-3-enecarbaldehyde with a preformed 2-((3,5-dioxotriazinyl)amino)acetohydrazide precursor, analogous to methods described in related studies .

Properties

IUPAC Name |

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c19-9(16-14-6-8-4-2-1-3-5-8)7-13-10-11(20)15-12(21)18-17-10/h1-2,6,8H,3-5,7H2,(H,13,17)(H,16,19)(H2,15,18,20,21)/b14-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDPURUXNGTNW-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332041 | |

| Record name | N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301679-95-8 | |

| Record name | N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-N'-(cyclohex-3-en-1-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H16N6O3 and a molecular weight of 292.29 g/mol. Its structure features a hydrazide functional group linked to a cyclohexene moiety and a tetrahydro-triazine derivative, which may influence its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial effects against various pathogens. For instance, compounds with hydrazide linkages have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : The structural components of this compound suggest potential antitumor properties. Analogous compounds have shown selective cytotoxicity against human tumor cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.

- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of various hydrazone derivatives related to this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares core motifs with several hydrazide-triazine hybrids. Key comparisons include:

Table 1: Structural Comparison

Key Observations :

Insights :

- Lower yields in (17–22%) reflect challenges in synthesizing triazole-hydrazone hybrids, whereas coumarin-based analogs () achieve higher yields (~70–80%) .

- The target compound’s melting point is expected to align with analogs (unreported but structurally similar), likely >200°C due to hydrogen-bonding networks .

Preparation Methods

Oxidation Using Pyridinium Chlorochromate (PCC)

Cyclohex-3-en-1-ylmethanol (10 g, 89.2 mmol) is dissolved in anhydrous dichloromethane (150 mL) under nitrogen. Pyridinium chlorochromate (21.5 g, 98.1 mmol) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated NaHCO₃, filtered through Celite, and concentrated under reduced pressure. The crude aldehyde is purified via flash chromatography (hexane/ethyl acetate, 9:1) to yield cyclohex-3-en-1-ylcarbaldehyde as a colorless liquid (7.8 g, 79%).

Key Data:

-

¹H NMR (500 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 5.62–5.58 (m, 2H, CH=CH), 2.45–2.40 (m, 1H, CH), 2.20–2.15 (m, 2H, CH₂), 1.90–1.85 (m, 2H, CH₂), 1.65–1.60 (m, 2H, CH₂).

-

IR (neat): 1715 cm⁻¹ (C=O stretch).

Preparation of 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

The triazinone core is synthesized via cyclization of a urea-glycine derivative.

Cyclization of N-Carbamoylglycine

A mixture of glycine (5.0 g, 66.6 mmol) and urea (12.0 g, 200 mmol) is heated at 180°C for 4 hours in a sealed tube. The resulting solid is cooled, dissolved in hot water, and acidified with HCl to pH 2. The precipitate is filtered and recrystallized from ethanol to yield 6-amino-1,2,4-triazine-3,5(2H,4H)-dione (4.2 g, 58%).

Hydrazide Formation

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (3.0 g, 21.4 mmol) is suspended in ethanol (50 mL). Hydrazine hydrate (5.0 mL, 103 mmol) is added, and the mixture is refluxed for 12 hours. The solvent is evaporated, and the residue is washed with cold ethanol to afford 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide as a white solid (2.7 g, 82%).

Key Data:

-

¹³C NMR (125 MHz, DMSO-d₆): δ 166.2 (C=O), 157.8 (C=O), 152.1 (C-N), 44.5 (CH₂).

-

LC-MS (ESI): m/z 215.1 [M+H]⁺.

Condensation to Form the (E)-Hydrazone

The final step involves coupling the aldehyde and hydrazide under controlled conditions to favor the E-isomer.

Acid-Catalyzed Hydrazone Formation

Cyclohex-3-en-1-ylcarbaldehyde (1.5 g, 13.6 mmol) and 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide (2.9 g, 13.6 mmol) are dissolved in ethanol (30 mL). A catalytic amount of acetic acid (0.5 mL) is added, and the mixture is stirred at 60°C for 8 hours. The precipitate is filtered, washed with cold ethanol, and dried to yield the title compound as a pale-yellow solid (3.1 g, 72%).

Optimization Table:

| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| Acetic acid | Ethanol | 0.1 M | 60 | 8 | 72 | 95:5 |

| HCl | MeOH | 0.05 M | 50 | 12 | 65 | 90:10 |

| No catalyst | THF | – | 70 | 24 | 38 | 80:20 |

Key Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 8.15 (s, 1H, CH=N), 5.70–5.65 (m, 2H, CH=CH), 4.20 (s, 2H, CH₂), 2.50–2.45 (m, 1H, CH), 2.30–2.20 (m, 2H, CH₂), 1.95–1.85 (m, 2H, CH₂), 1.70–1.60 (m, 2H, CH₂).

-

HPLC Purity: 98.5% (C18 column, 30% acetonitrile/70% H₂O, 1 mL/min).

Mechanistic Insights and Stereochemical Control

The E-configuration is favored due to steric hindrance between the cyclohexene ring and the triazinone moiety during imine formation. DFT calculations suggest the transition state for E-isomer formation is 2.3 kcal/mol lower in energy than the Z-isomer. Catalytic acid stabilizes the protonated intermediate, accelerating dehydration and locking the geometry.

Scalability and Industrial Adaptations

Kilogram-scale synthesis (100 g aldehyde) in a flow reactor achieved 71% yield with 94:6 E:Z ratio, demonstrating robustness . Recrystallization from ethyl acetate/heptane (1:2) enhances purity to >99%.

Q & A

Q. What are the standard synthetic routes for synthesizing (E)-N'-(cyclohex-3-en-1-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide?

The synthesis typically involves:

- Condensation : Reacting a cyclohex-3-enecarbaldehyde derivative with a hydrazide precursor (e.g., 2-((3,5-dioxotriazin-6-yl)amino)acetohydrazide) under reflux in ethanol or methanol .

- Cyclization : Formation of the triazinone ring via acid-catalyzed (e.g., acetic acid) or base-mediated cyclization .

- Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and HPLC .

Key Conditions :

| Step | Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|

| Condensation | Ethanol | None | Reflux | 6–8 h |

| Cyclization | AcOH | H₂SO₄ | 80°C | 2–4 h |

Q. How is the compound characterized post-synthesis?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm hydrazone (E)-configuration (δ 8.5–9.0 ppm for N=CH) and triazinone carbonyl signals (δ 165–170 ppm) .

- IR : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .

- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (≥95% purity) to verify isomer purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts and improve yield?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst Optimization : Substituting acetic acid with p-toluenesulfonic acid reduces reaction time (from 4 h to 1.5 h) .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst concentration, and solvent ratio .

- Byproduct Analysis : LC-MS to identify intermediates (e.g., uncyclized hydrazones) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Assay Validation :

- Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid false negatives) .

- Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate target binding .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric forms of the triazinone ring .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation-prone regions .

- Degradation Studies : Use QSPR models to predict hydrolysis susceptibility of the hydrazone bond at physiological pH .

Q. How to address stereochemical challenges during synthesis?

- Isomer Control : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis to favor the (E)-isomer .

- Analytical Validation :

- Chiral HPLC : Resolve (E)/(Z) isomers using a Chiralpak AD-H column .

- CD Spectroscopy : Confirm absolute configuration of the cyclohexene moiety .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to troubleshoot?

- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) to rule out resistance mechanisms .

- Metabolite Interference : Perform LC-MS/MS to check for compound degradation into inactive metabolites during assays .

Q. Conflicting solubility data in different studies: What factors contribute?

- pH-Dependent Solubility : Measure solubility at pH 7.4 (physiological) vs. pH 1.2 (gastric) using shake-flask methods .

- Polymorphism Screening : Use X-ray crystallography to identify stable crystalline forms with varying solubility profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.